molecular formula C16H15NO4 B554361 Z-Phg-OH CAS No. 53990-33-3

Z-Phg-OH

Cat. No. B554361
CAS RN: 53990-33-3
M. Wt: 285.29 g/mol
InChI Key: RLDJWBVOZVJJOS-AWEZNQCLSA-N
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Description

Z-Phg-OH, also known as Z-L-phenylglycine, is a compound with the empirical formula C16H15NO4 . It is used in the synthesis of Asimadoline Hydrochlorine, a treatment for IBS .


Molecular Structure Analysis

The molecular weight of Z-Phg-OH is 285.29 g/mol . The SMILES string representation of its structure is OC(=O)C@@HOCc1ccccc1)c2ccccc2 .


Physical And Chemical Properties Analysis

Z-Phg-OH is a powder with an assay of ≥99.0% (HPLC) . Its CAS Number is 53990-33-3 .

Scientific Research Applications

Application 1: Peptide Bond Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Z-Phg-OH is used in the formation of peptide bonds, which are crucial in the synthesis of proteins. This process is dependent on the coupling reagent, which reacts with the carboxylic acid group to form an active species. This active species can then react with an amine to form the peptide bond .
  • Methods of Application or Experimental Procedures : An acid (Z-Phg-OH or Z-Phe-Val-OH, 0.125 mmol of), H-Pro-NH2 (0.125 mmol) and DIEA (0.25 mmol) are dissolved in DMF (2 mL). The solution is cooled in an ice bath and then treated with the corresponding coupling reagent (0.125 mmol). The mixture is stirred at 0 °C for 1 h and at room temperature overnight .
  • Results or Outcomes : The coupling reagents show better performance than HBTU in terms of preserving chiral integrity and coupling yields, but slightly worse performance than COMU .

Application 2: Green Solid-Phase Peptide Synthesis

  • Scientific Field : Green Chemistry
  • Summary of the Application : Z-Phg-OH is used in green solid-phase peptide synthesis. This process involves the use of greener solvents such as 2-Methyltetrahydrofuran and cyclopentyl methyl ether, which are evaluated as alternatives for the most employed solvents in peptide synthesis .
  • Methods of Application or Experimental Procedures : The ability of these solvents to dissolve amino acid derivatives and a range of coupling reagents were evaluated as well as the swelling of polystyrene and polyethylene glycol resins. In addition, racemization and coupling efficiencies were also determined .

Application 3: Biomedical Applications

  • Scientific Field : Biomedical Engineering

Application 2: Green Solid-Phase Peptide Synthesis

  • Scientific Field : Green Chemistry
  • Summary of the Application : Z-Phg-OH is used in green solid-phase peptide synthesis. This process involves the use of greener solvents such as 2-Methyltetrahydrofuran and cyclopentyl methyl ether, which are evaluated as alternatives for the most employed solvents in peptide synthesis .
  • Methods of Application or Experimental Procedures : The ability of these solvents to dissolve amino acid derivatives and a range of coupling reagents were evaluated as well as the swelling of polystyrene and polyethylene glycol resins. In addition, racemization and coupling efficiencies were also determined .

Application 3: Biomedical Applications

  • Scientific Field : Biomedical Engineering
  • Summary of the Application : Z-Phg-OH is used in the formation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
  • Methods of Application or Experimental Procedures : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides (referred to as series K), containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .
  • Results or Outcomes : Among the Fmoc-derivatives of series K, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

properties

IUPAC Name

(2S)-2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDJWBVOZVJJOS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356056
Record name Z-Phg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Phg-OH

CAS RN

53990-33-3
Record name Z-Phg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-2-phenylacetic acid (500 mg, 3.31 mmol) in 2N sodium hydroxide (1.65 ml, 3.31 mmol) stirred at 0° C., benzyl carbonochloridate (512 μl, 3.64 mmol) and 2N sodium hydroxide (1.82 ml, 3.64 mmol) were simultaneously added dropwise from two different syringes. The reaction was stirred at RT for 45 minutes, and a precipitate appeared. Water was added, and the solution was extracted with Et2O. The aqueous phase was acidified with 1N HCl and the desired product was extracted again with Et2O. The combined organic phases were dried over Na2SO4, filtered and evaporated to obtain 2-(benzyloxycarbonylamino)-2-phenylacetic acid (855 mg; 91% yield).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
512 μL
Type
reactant
Reaction Step Two
Quantity
1.82 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
LA Carpino, A El-Faham, F Albericio - The Journal of Organic …, 1995 - ACS Publications
… , urethane-protected amino acid Z-Phg-OH with valine methyl ester.8 Similar results have now been obtained for the carbodiimide coupling in DMF of Z-Phg-OH to proline amide (Table …
Number of citations: 272 pubs.acs.org
YE Jad, GA Acosta, SN Khattab, BG de la Torre… - Amino acids, 2016 - Springer
2-MeTHF and CPME were evaluated as greener alternatives for the most employed solvents in peptide synthesis. The ability of these solvents to dissolve amino acid derivatives and a …
Number of citations: 76 link.springer.com
A El-Faham, F Albericio - Organic Letters, 2007 - ACS Publications
A novel proton acceptor coupling reagent shows superiority to those described previously. The oxygen in the carbocation moiety confers more solubility to the reagent. Furthermore, it …
Number of citations: 45 pubs.acs.org
YE Jad, SN Khattab, BG de la Torre… - Organic & …, 2014 - pubs.rsc.org
Peptide-bond formation is a key process in the synthesis of peptide oligomers. Among the many coupling techniques reported, carbodiimides combine strong acylation potency and …
Number of citations: 44 pubs.rsc.org
YE Jad, GA Acosta, SN Khattab… - Organic & …, 2015 - pubs.rsc.org
To date, DMF has been considered as the only solvent suitable for peptide synthesis. Here we demonstrate the capacity of THF and ACN, which are friendlier solvents than DMF, to …
Number of citations: 88 pubs.rsc.org
YE Jad, SN Khattab, BG de la Torre… - European Journal of …, 2015 - Wiley Online Library
Nowadays, DIC is the most widely used carbodiimide for solid‐phase peptide synthesis, while EDC·HCl is mostly used only for solution‐phase synthesis. In this paper, we report new …
A El-Faham - 2014 - academia.edu
… The performance of the coupling reagents (5-9) in a stepwise coupling was examined during the coupling of Z-PhgOH onto H-Pro-NH, 10 (Table 1) [9]. The o-phenyl moiety in Phg …
Number of citations: 2 www.academia.edu
HN Nedev, G Klaiman, A LeBlanc… - … and biophysical research …, 2005 - Elsevier
… Initially we coupled (a) N-hydroxysuccinimide active ester of Z-Phg-OH with H-Asp(OtBu)-OH. For preparing the intermediate bromomethyl ketone we followed the procedure described …
Number of citations: 6 www.sciencedirect.com
R Subirós‐Funosas, R Prohens… - … A European Journal, 2009 - Wiley Online Library
… With regard to stepwise coupling (Z-Phg-OH onto H-Pro-NH 2 ), the non-benzotriazole-based additive HOPO (selected due to its association with low levels of racemization in two-…
SN Khattab - Bulletin of the Chemical Society of Japan, 2010 - journal.csj.jp
… With regard to sensitive stepwise coupling (Z–Phg–OH onto H–Pro–NH2), using 2min … Formation of Z–Phg–Pro–NH2 (7): 0.125mmol of Z–Phg– OH, 0.125 mmol coupling reagent, and …
Number of citations: 17 www.journal.csj.jp

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